molecular formula C19H22Cl2N2O B4563559 N-(4-butylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea

N-(4-butylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea

Cat. No.: B4563559
M. Wt: 365.3 g/mol
InChI Key: ZCCXVALAFKMYIL-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea is a useful research compound. Its molecular formula is C19H22Cl2N2O and its molecular weight is 365.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.1109187 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

In the realm of organic chemistry, urea derivatives have been explored for their reactivity and potential as intermediates in synthesis processes. For instance, directed lithiation techniques have been applied to urea compounds to achieve high yields of substituted products, demonstrating the utility of such compounds in complex synthetic pathways (Smith, El‐Hiti, & Alshammari, 2013). Furthermore, urea-doped ZnO films have been investigated as electron transport layers in solar cells, suggesting a role in improving the efficiency of photovoltaic devices (Wang et al., 2018).

Environmental Science

The environmental presence and impact of urea derivatives, including those similar in structure to "N-(4-butylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea," have been examined. Studies have focused on the detection and quantification of such compounds in water resources, reflecting on their potential environmental footprint (Halden & Paull, 2004).

Pharmacology

Research into the pharmacological properties of urea derivatives includes the exploration of their potential as anti-cancer agents. The activation of specific cellular pathways and inhibition of cancer cell proliferation highlights the therapeutic potential of these compounds (Denoyelle et al., 2012). Additionally, the synthesis of novel urea derivatives with plant growth-regulating activities suggests applications in agriculture and horticulture (Xin-jian, Xian-sheng, & Sheng, 2006).

Material Science

In material science, the development of urea-doped materials for use in electronic devices, such as polymer solar cells, demonstrates the versatility of these compounds in enhancing device performance and efficiency (Wang et al., 2018).

Properties

IUPAC Name

1-(4-butylphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O/c1-3-4-5-14-6-9-16(10-7-14)23-19(24)22-13(2)17-11-8-15(20)12-18(17)21/h6-13H,3-5H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCXVALAFKMYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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